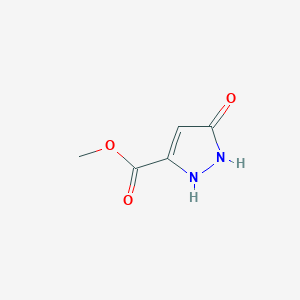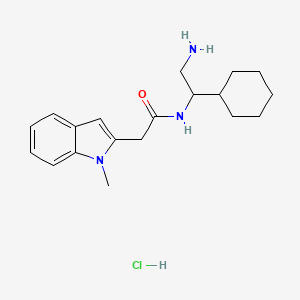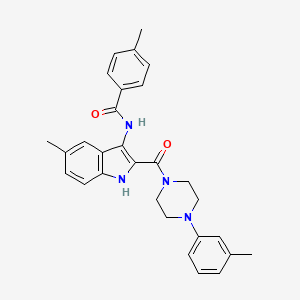
4-methyl-N-(5-methyl-2-(4-(m-tolyl)piperazine-1-carbonyl)-1H-indol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(5-methyl-2-(4-(m-tolyl)piperazine-1-carbonyl)-1H-indol-3-yl)benzamide is a useful research compound. Its molecular formula is C29H30N4O2 and its molecular weight is 466.585. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(5-methyl-2-(4-(m-tolyl)piperazine-1-carbonyl)-1H-indol-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(5-methyl-2-(4-(m-tolyl)piperazine-1-carbonyl)-1H-indol-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Properties
Indole derivatives have garnered significant interest due to their potential as anticancer agents. This compound’s structural features make it a promising candidate for cancer therapy. Researchers have explored its effects on cancer cell lines, investigating its cytotoxicity, apoptosis-inducing properties, and potential mechanisms of action. Further studies are needed to elucidate its specific targets and optimize its efficacy .
Antimicrobial Activity
Indoles exhibit diverse biological activities, including antimicrobial effects. Researchers have evaluated this compound’s ability to inhibit bacterial growth, particularly against drug-resistant strains. Its unique structure may interact with bacterial enzymes or cell membranes, making it a valuable lead compound for developing novel antibiotics .
Neuroprotective Potential
Indole derivatives often display neuroprotective properties. This compound could be explored for its ability to mitigate neurodegenerative diseases, such as Alzheimer’s or Parkinson’s. Investigations into its interactions with neuronal receptors, oxidative stress pathways, and neuroinflammation are crucial for understanding its therapeutic potential .
Anti-inflammatory Effects
Indoles are known for their anti-inflammatory properties. This compound might modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, or asthma. Preclinical studies could shed light on its efficacy and safety profiles .
Drug Delivery Systems
Indole-based compounds can serve as building blocks for drug delivery systems. Researchers have explored their use in targeted drug delivery, improving bioavailability, and enhancing therapeutic outcomes. Investigating this compound’s compatibility with various carriers (liposomes, nanoparticles, etc.) could lead to innovative drug delivery strategies .
Photonic Applications
Given its unique structure, this compound might find applications in photonic devices. Researchers could explore its optical properties, such as fluorescence, absorption, or emission spectra. Potential uses include optical switches, sensors, or even as a component in organic light-emitting diodes (OLEDs) .
特性
IUPAC Name |
4-methyl-N-[5-methyl-2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O2/c1-19-7-10-22(11-8-19)28(34)31-26-24-18-21(3)9-12-25(24)30-27(26)29(35)33-15-13-32(14-16-33)23-6-4-5-20(2)17-23/h4-12,17-18,30H,13-16H2,1-3H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBQNZYAFHXJAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)N4CCN(CC4)C5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(5-methyl-2-(4-(m-tolyl)piperazine-1-carbonyl)-1H-indol-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

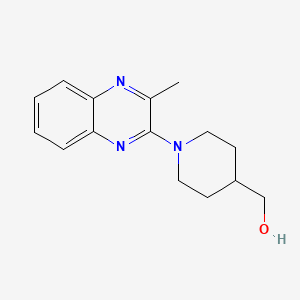
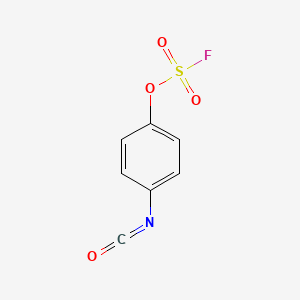
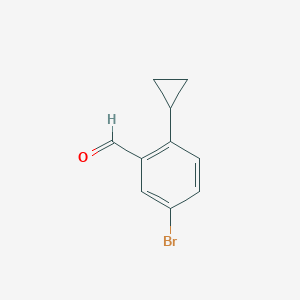
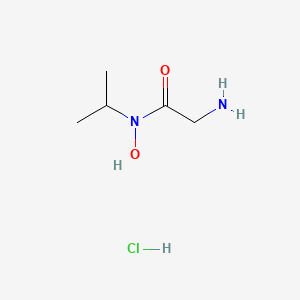

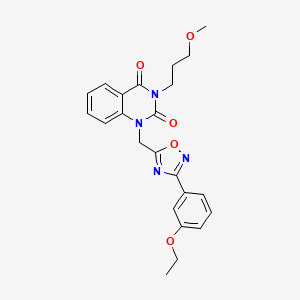
![2-Methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidine-1-carbonyl]pyridazin-3-one](/img/structure/B2782007.png)

![3-[4-(oxolan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B2782014.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2782015.png)
